N-Methylacridan
Description
Structure
3D Structure
Properties
IUPAC Name |
10-methyl-9H-acridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWAQPIHXBRGGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2CC3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Fundamental Redox Chemistry of N Methylacridan
Hydride Transfer Mechanisms of this compound
Hydride transfer is a fundamental reaction in which a hydride ion (H-) is transferred from a donor molecule to an acceptor. In the context of this compound, this process is central to its function as a reducing agent. The mechanism of this transfer is not always straightforward and can occur through either a single concerted step or a multi-step process. numberanalytics.comrsc.org
In a concerted mechanism, the cleavage of the carbon-hydrogen bond in this compound and the formation of the new bond at the acceptor occur simultaneously in a single transition state. numberanalytics.com This pathway is often debated and its occurrence is highly dependent on the specific reactants and conditions. Kinetic isotope effects, where deuterium (B1214612) is substituted for hydrogen at the 9-position of this compound, provide a key tool for distinguishing between concerted and stepwise mechanisms. cdnsciencepub.com A large primary kinetic isotope effect is often indicative of a concerted process where the C-H bond is broken in the rate-determining step. cdnsciencepub.com
The oxidation of this compound by various π acceptors, such as p-benzoquinone and its derivatives, has been extensively studied to understand these pathways. cdnsciencepub.comacs.org The variation in reaction rates with different acceptors and the magnitude of the isotope effects suggest that the mechanism can shift between concerted and stepwise. cdnsciencepub.com
| Oxidant | Primary Isotope Effect (p) | Secondary Isotope Effect (s) | Isotope Partitioning Ratio (ipr) |
| p-Benzoquinone (BQ) | 13 | ~1.1 | Agrees with p/s |
| p-Chloranil (CA) | Not specified | ~1.1 | Agrees with p/s |
| Tetracyanoethylene (B109619) (TCNE) | 4.5 | ~1.1 | Agrees with p/s |
| 2,3-Dicyano-1,4-benzoquinone (B1606114) (DCBQ) | Not specified | ~1.1 | Agrees with p/s |
| Data sourced from studies on the oxidation of this compound and its deuterated analogues (1-9-d and 1-9,9-d2) in acetonitrile (B52724). cdnsciencepub.com |
Alternatively, the hydride transfer can proceed through a stepwise mechanism involving an initial electron transfer (ET), followed by a proton transfer (PT), and a subsequent second electron transfer (ET). This is often abbreviated as an ETE mechanism. rsc.orgresearchgate.net The feasibility of this pathway is dependent on the redox potentials of the donor and acceptor.
The interconversion between NADH and NAD+, for which this compound is a model, is also discussed in terms of both one-step hydride transfer and stepwise electron-proton-electron transfer mechanisms. researchgate.net
In stepwise hydride transfer mechanisms, the formation of distinct intermediates is a key characteristic. The initial electron transfer from this compound to an acceptor results in the formation of the this compound radical cation and the acceptor radical anion. rsc.orgresearchgate.net This radical cation is a crucial intermediate whose fate determines the subsequent steps of the reaction.
The N-methylacridanyl radical, formed after deprotonation of the radical cation, is another significant intermediate. rsc.org Its detection provides direct evidence against a purely concerted hydride transfer. rsc.orgrsc.org The stability and reactivity of these radical intermediates are influenced by the surrounding solvent and the nature of the acceptor molecule. cdnsciencepub.comresearchgate.net In some biological systems, similar stepwise hydride transfers involving radical intermediates have also been identified. chemistryviews.orgnih.gov
Electron Transfer Processes Involving this compound
Beyond formal hydride transfers, this compound is also involved in electron transfer processes, particularly when subjected to photochemical or electrochemical stimuli. These processes are fundamental to understanding its broader redox behavior.
Upon irradiation with light, this compound can be excited to a higher electronic state, enhancing its ability to donate an electron. This process, known as photoinduced electron transfer (PET), has been observed in various systems. For instance, photolysis of this compound in aqueous acetonitrile leads to its photoionization, forming the this compound radical cation as the initial intermediate. researchgate.net
The subsequent reactions of this radical cation depend on the reaction conditions. In the absence of oxygen, it can deprotonate to form the N-methylacridyl radical, which then dimerizes. researchgate.net In the presence of oxygen, the radical is further oxidized to the N-methylacridinium ion. researchgate.net The efficiency of PET can be influenced by the presence of electron acceptors. For example, the singlet excited state of the 10-methylacridinium (B81027) ion can be efficiently reduced by fatty acids via photoinduced electron transfer. oup.comoup.com
| Fatty Acid (RCOOH) | Rate Constant (ket) of PET (dm³ mol⁻¹ s⁻¹) |
| Acetic Acid | 2.1 x 10⁹ |
| Propanoic Acid | 2.5 x 10⁹ |
| Butanoic Acid | 2.8 x 10⁹ |
| Pentanoic Acid | 3.0 x 10⁹ |
| Data represents the rate constants for the photoinduced electron transfer from the carboxylate anion (RCOO⁻) to the singlet excited state of 10-methylacridinium ion in a MeCN/H₂O mixture. oup.com |
Outer-sphere electron transfer (OSET) is a class of redox reaction where the electron is transferred between reactants without the formation of a covalent bond. bhu.ac.indavuniversity.org The oxidation of this compound can also occur via this mechanism. Electrochemical studies of 10-methylacridan (B15350430) have provided insights into its outer-sphere electron transfer oxidation at platinum and gold electrodes. researchgate.net
The cation radical of 9-tert-butyl-N-methylacridan, generated through electrochemical or photochemical means, demonstrates reactivity that is consistent with an initial outer-sphere electron transfer. lookchem.com The kinetics of these reactions can often be analyzed using the Marcus theory of electron transfer, which relates the reaction rate to the thermodynamic driving force and the reorganization energy of the reactants and solvent. researchgate.net
Electron Transfer Processes Involving this compound
Electrochemical Generation and Reactivity of Radical Cations
The electrochemical oxidation of this compound (AcrH₂) to the corresponding N-methylacridinium ion (AcrH⁺) at platinum and gold electrodes in acetonitrile has been shown to proceed via an electron-proton-electron (EPE) mechanism. researchgate.net Initial one-electron oxidation of this compound generates the this compound radical cation (AcrH₂•⁺). researchgate.netprinceton.edu This intermediate is highly reactive and can undergo several subsequent reactions.
One major pathway for the this compound radical cation is deprotonation, yielding the N-methylacridanyl radical (AcrH•). researchgate.netresearchgate.net The second electron transfer can then occur from this radical to another radical cation, rather than at the electrode surface, in a disproportionation reaction. researchgate.net The rate and mechanism of these electrochemical processes can be influenced by the presence of bases, such as various pyridine (B92270) derivatives. researchgate.net
Cyclic voltammetry is a key technique used to study these processes, allowing for the characterization of the intermediates involved in the electrocatalytic hydrogen evolution promoted by N-methyl-9-phenyl-acridinium iodide. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), have also been employed to propose probable mechanisms for these reactions. researchgate.net
Radical and Radical Ion Chemistry of this compound Derivatives
The study of the radical and radical ion chemistry of this compound and its derivatives provides deep insights into the stepwise nature of its oxidation reactions.
Characterization and Trapping of the N-Methylacridanyl Radical
Direct evidence for the formation of the N-methylacridanyl radical as an intermediate in the oxidation of this compound has been obtained through spin trapping experiments. rsc.org In the oxidation of this compound by 2,3-dicyano-1,4-benzoquinone (DCBQ), the N-methylacridanyl radical was successfully trapped using 2-methyl-2-nitrosopropane (B1203614). rsc.org This provided definitive proof for a stepwise electron-proton-electron transfer pathway for this reaction. rsc.org
Photolysis of this compound in deaerated aqueous acetonitrile solution also leads to the formation of the N-methylacridanyl radical via photoionization to the radical cation, followed by deprotonation. researchgate.net The resulting radical then dimerizes to form 9,9'-bis(N-methylacridyl) as the sole isolable product. researchgate.net
Reactivity of this compound Cation Radicals
The reactivity of the cation radical is highly dependent on the oxidant used. With one-electron oxidants like tris(2,2'-bipyridyl)cobalt(III), the reaction rate indicates a transition state resembling the acridan radical cation. cdnsciencepub.com In contrast, with π acceptors like p-benzoquinone, the reactivity suggests a transition state closer in structure to the final acridinium (B8443388) ion product. cdnsciencepub.com With tetracyanoethylene (TCNE), the observed reactivity points towards a transition state that resembles the N-methylacridanyl radical. cdnsciencepub.com
Laser flash photolysis studies have provided direct evidence for the photoionization of this compound to its radical cation, which subsequently deprotonates. researchgate.net The kinetics of this deprotonation have been studied using a combination of laser flash photolysis and electrochemical techniques. osti.gov
Formation and Stability of Radical Ion Pairs
In the oxidation of this compound by π acceptors, the formation of a radical ion pair, consisting of the this compound radical cation and the radical anion of the acceptor (AcrH₂•⁺A•⁻), is a crucial step. cdnsciencepub.com The stability of this radical ion pair can influence the reaction mechanism. For oxidants like p-benzoquinone and p-chloranil in acetonitrile, this radical ion pair is considered too high in energy to be a distinct intermediate. cdnsciencepub.com However, for stronger acceptors like 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), tetracyanoethylene (TCNE), and 2,3-dicyano-1,4-benzoquinone (DCBQ), its formation as an intermediate cannot be ruled out. cdnsciencepub.comcdnsciencepub.com
The formation of radical ion pairs can also be induced photochemically. In the presence of sensitizers, photoinduced electron transfer (PET) can occur, leading to the formation of a radical/radical cation pair. semanticscholar.org The efficiency of the separation of these radical ions from the initial pair competes with the back electron transfer process and is influenced by the polarity of the solvent. semanticscholar.org
Kinetic and Isotope Effect Studies on this compound Redox Reactions
Kinetic isotope effect (KIE) studies, particularly using deuterium labeling, are powerful tools for elucidating the mechanisms of this compound redox reactions.
Primary and Secondary Deuterium Kinetic Isotope Effects (KIEs)
The oxidation of this compound exhibits significant primary deuterium kinetic isotope effects (KIEs), where the C-H bond at the 9-position is replaced with a C-D bond. researchgate.netcdnsciencepub.comresearchgate.net These effects, which can be as high as 13 for the reaction with p-benzoquinone, indicate that the C-H bond is broken in the rate-determining step of the reaction. cdnsciencepub.comresearchgate.net Such large KIEs are consistent with either a direct hydride transfer or a mechanism involving a rapid pre-equilibrium electron transfer followed by a rate-limiting hydrogen atom transfer. cdnsciencepub.comresearchgate.net
Secondary deuterium KIEs, where hydrogens at positions not directly involved in bond breaking are substituted with deuterium, can provide further details about the transition state structure. princeton.edulibretexts.org For instance, changes in hybridization at a carbon atom from sp³ in the reactant to sp² in the transition state can lead to observable secondary KIEs. princeton.edu
The magnitude of the primary KIE can vary depending on the oxidant. For a series of π acceptors, the primary isotope effect (kH/kD) for the oxidation of this compound in acetonitrile ranged from 4.5 with TCNE to 13 with BQ. researchgate.net These variations provide insights into the degree of C-H bond cleavage in the transition state for different reaction partners. cdnsciencepub.com
Below is a table summarizing the primary deuterium kinetic isotope effects for the oxidation of this compound by various π acceptors in acetonitrile.
| Oxidant | kH/kD |
| p-Benzoquinone (BQ) | 13 |
| Tetracyanoethylene (TCNE) | 4.5 |
Table 1: Primary Deuterium Kinetic Isotope Effects (kH/kD) for the Oxidation of this compound by π Acceptors in Acetonitrile. researchgate.net
Solvent Effects on Reaction Rates and Mechanisms
The solvent environment plays a critical role in the redox chemistry of this compound, significantly influencing both the rate and the underlying mechanism of its reactions. The oxidation of this compound to the N-methylacridinium ion involves a substantial change in charge distribution, making the process highly sensitive to the solvating properties of the medium.
Research into the oxidation of this compound by the π acceptor p-benzoquinone (BQ) has demonstrated a pronounced solvent effect. cdnsciencepub.comcdnsciencepub.com When the solvent is changed from pure acetonitrile (AN) to a 50% (v/v) acetonitrile-water mixture, the reaction rate increases by a factor of 45. cdnsciencepub.comcdnsciencepub.com This acceleration is attributed to the greater ability of water, a polar protic solvent, to solvate and stabilize the charged transition state and the final N-methylacridinium ion product. cdnsciencepub.com The transition state in these hydride or electron transfer reactions is typically more polar than the reactants, and its stabilization by a polar solvent lowers the activation energy, thus increasing the reaction rate. cem.com This trend, where reaction rates increase with the ion-solvating ability of the solvent, is a common feature in the oxidation of dihydropyridine-type compounds. cdnsciencepub.com
Interestingly, in a 75% acetonitrile-water mixture, the rate of reaction between this compound and BQ was found to be insensitive to changes in buffer ratio or concentration, suggesting that specific acid or base catalysis by the buffer components is not a dominant factor under these conditions. cdnsciencepub.comcdnsciencepub.com However, studies on the hydride transfer from this compound to p-benzoquinone derivatives in an aqueous ethanol (B145695) solution revealed that the reaction is subject to acid catalysis. oup.com This indicates that the mechanism can shift to an acid-catalyzed electron transfer pathway, where the rate is dependent on pH. oup.com
The nature of the solvent can be described by several parameters, including its hydrogen-bond donor ability (α), hydrogen-bond acceptor ability (β), and its dipolarity/polarizability (π*). researchgate.netnih.gov For redox processes involving the formation of charged species, specific solvation through hydrogen bonding and nonspecific solvation through dipolar interactions are key. researchgate.net In the case of this compound oxidation, the significant rate enhancement in aqueous mixtures points to the importance of hydrogen bonding from water in stabilizing the developing positive charge on the acridinium moiety in the transition state. cdnsciencepub.com
The following table presents the effect of solvent composition on the second-order rate constant for the oxidation of this compound by p-benzoquinone.
| Solvent (% Acetonitrile in Water, v/v) | Second-Order Rate Constant, k₂ (M⁻¹s⁻¹) | Relative Rate |
|---|---|---|
| 100 | 0.00104 | 1.0 |
| 90 | 0.00318 | 3.1 |
| 75 | 0.0117 | 11.3 |
| 50 | 0.0468 | 45.0 |
Influence of Acceptor Structure on Electron/Hydride Transfer Kinetics
The structure and electron affinity of the acceptor molecule have a profound effect on the kinetics of oxidation of this compound. Studies involving a series of π acceptors have shown that the second-order rate constants in acetonitrile can vary by more than seven orders of magnitude. cdnsciencepub.comcdnsciencepub.com This vast range in reactivity underscores the sensitivity of the hydride/electron transfer process to the electronic properties of the acceptor.
In the oxidation of this compound, spectroscopic and kinetic evidence points to the formation of a charge-transfer (CT) complex between the donor (this compound) and the acceptor prior to the main reaction. cdnsciencepub.comcdnsciencepub.com The reaction can then proceed through different mechanistic pathways, such as a one-step hydride transfer or a multi-step process involving an initial electron transfer followed by proton or hydrogen atom transfer. cdnsciencepub.com The specific pathway is influenced by the acceptor's structure.
A comparison of rates for the reaction of this compound with various acceptors in acetonitrile demonstrates a clear trend: stronger electron acceptors lead to dramatically faster reactions. For instance, the reaction with 2,3-dicyano-1,4-benzoquinone (DCBQ), a very strong π acceptor, is approximately 1.5 x 10⁷ times faster than the reaction with p-benzoquinone (BQ), a much weaker acceptor. cdnsciencepub.comcdnsciencepub.com This strong correlation between acceptor strength and reaction rate is consistent with a transition state that has significant charge-transfer character. cdnsciencepub.com Increased electron affinity in the acceptor facilitates the transfer of electron density from this compound in the rate-determining step. cdnsciencepub.com
Kinetic isotope effect studies provide further insight into the mechanism. The primary isotope effect for the oxidation of this compound in acetonitrile varies significantly with the acceptor, from 4.5 for tetracyanoethylene (TCNE) to 13 for BQ. cdnsciencepub.com This variation suggests differences in the transition state structure and the degree of C-H bond breaking in the rate-determining step, which is modulated by the acceptor's properties. cdnsciencepub.com For instance, in reactions with some NAD⁺ analogue acceptors, a more exergonic reaction (driven by a stronger acceptor) leads to an earlier transition state with less C-H bond cleavage. nih.gov
The following table summarizes the second-order rate constants for the oxidation of this compound by a series of π acceptors in acetonitrile, illustrating the powerful influence of the acceptor's structure.
| Acceptor | Second-Order Rate Constant, k₂ (M⁻¹s⁻¹) |
|---|---|
| p-Benzoquinone (BQ) | 0.00104 |
| 7,7,8,8-Tetracyanoquinodimethane (TCNQ) | 1.5 |
| p-Chloranil (CA) | 4.5 |
| Tetracyanoethylene (TCNE) | 1.8 x 10³ |
| 2,3-Dicyano-1,4-benzoquinone (DCBQ) | 1.5 x 10⁴ |
Historical Context of N Methylacridan in Redox and Photochemical Investigations
The roots of N-Methylacridan's use in chemical research can be traced back to early investigations into the properties of acridine (B1665455) derivatives. The acridine chromophore itself was recognized for its interesting electronic and antibacterial properties, with significant research conducted in the first half of the 20th century. oup.com The study of the redox properties of N-alkylacridinium salts and their reduced forms, the N-alkylacridans, provided a foundation for their later use as models for coenzymes. publish.csiro.au
The development of techniques like flash photolysis allowed for the direct observation of transient species involved in photochemical reactions. Laser flash photolysis studies of this compound in aqueous solutions revealed that photoionization is a key process, leading to the formation of the this compound radical cation. researchgate.netacs.org This radical cation is a crucial intermediate in many of its photochemical reactions.
The study of this compound and its derivatives has also contributed to the field of chemiluminescence, where light is produced from a chemical reaction. dtic.milresearchgate.net The oxidation of certain substituted N-methylacridans is a key step in the light-emitting pathway of some chemiluminescent systems.
Table 2: Key Chemical Compounds Mentioned
The Chemical Compound this compound: A Review of its Fundamental Redox Chemistry
This compound, a heterocyclic organic compound, serves as a significant model in the study of redox reactions, particularly those involving hydride and electron transfers. Its structural framework and reactivity have provided valuable insights into complex chemical and biological processes. This article explores the fundamental redox chemistry of this compound, focusing on the mechanisms of hydride and electron transfer.
Photophysical and Photochemical Behavior of N Methylacridan
Excited State Generation and Dynamics
The absorption of light by N-Methylacridan promotes the molecule to an electronically excited state. The subsequent de-excitation pathways and dynamics are crucial in determining its photochemical reactivity. While detailed photophysical data for the unsubstituted this compound is limited, studies on its derivatives, such as 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583), provide significant insight into its excited-state behavior acs.orgresearchgate.net.
Upon absorption of a photon, this compound is promoted from its ground state (S₀) to an excited singlet state (S₁). This S₁ state is typically short-lived. For many acridan derivatives, the S₁ state can decay via fluorescence or undergo intersystem crossing (ISC) to form a more stable and longer-lived triplet excited state (T₁) bgsu.edu.
In a study of 10-methyl-9-phenyl-9,10-dihydroacridine (a closely related derivative), the triplet state was identified as the key photoactive intermediate researchgate.net. The generation of this triplet state is a critical step, as its longer lifetime allows it to participate in subsequent chemical reactions that are too slow to occur from the singlet state. In some donor-acceptor systems involving the related 9-mesityl-10-methylacridinium (B1239669) cation, the quantum yield for the formation of the locally excited triplet state was found to be substantial, at 0.38 nih.gov. Phosphorescence spectra of this related cation positioned the triplet energy well below that of the charge-transfer state, indicating its thermodynamic stability nih.gov. The triplet state of acridan derivatives is capable of acting as a potent reducing agent, initiating electron transfer processes researchgate.net.
Time-resolved spectroscopy is a powerful tool for studying the transient species generated after photoexcitation nih.govyoutube.com. Techniques such as femtosecond and nanosecond transient absorption spectroscopy have been employed to monitor the decay of the excited states of this compound derivatives acs.orgbgsu.edu.
In studies on 10-methyl-9-phenyl-9,10-dihydroacridine, femtosecond transient absorption experiments revealed the initial dynamics following excitation researchgate.net. Nanosecond transient absorption spectroscopy was used to characterize the longer-lived species. Following excitation with a 266 nm laser pulse, a transient absorption band centered around 550-580 nm was observed, which was assigned to the T₁ state of the molecule acs.org. The decay kinetics of this transient species provide information about the lifetime of the triplet state and its reactivity with other molecules in the solution. For example, in the case of the 9-mesityl-10-methylacridinium cation, the triplet state was found to decay with first-order kinetics, having a lifetime of approximately 30 microseconds at room temperature in the absence of oxygen nih.gov.
Table 1: Transient Species Observed in Time-Resolved Spectroscopy of this compound Derivatives
| Derivative | Technique | Excitation Wavelength (nm) | Observed Transient Species | Absorption Max (nm) | Lifetime | Reference |
| 10-methyl-9-phenyl-9,10-dihydroacridine | Nanosecond Transient Absorption | 266 | Triplet State (T₁) | ~580 | - | |
| 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine | Femtosecond Transient Absorption | 310 | Singlet State (S₁) | - | 108 ps (in protic solvents) | bgsu.edu |
| 9-mesityl-10-methylacridinium cation | Laser Flash Photolysis | - | Triplet State (T₁) | - | ~30 µs (in absence of O₂) | nih.gov |
Following excitation, molecules can return to the ground state through radiative pathways (fluorescence, phosphorescence) or non-radiative decay pathways iupac.org. Non-radiative decay mechanisms, such as internal conversion (IC) and intersystem crossing (ISC), are often dominant in flexible molecules fiveable.me. These processes involve the dissipation of electronic energy as heat through vibrational relaxation fiveable.me.
The this compound molecule possesses a non-planar, boat-like conformation in its ground state. Upon excitation or one-electron oxidation, the molecule tends to planarize. This structural reorganization provides an efficient pathway for non-radiative decay. The flexibility of the dihydroacridine ring system facilitates rapid internal conversion from the excited state back to the ground state, a process that competes with fluorescence and intersystem crossing. Factors such as molecular rigidity, solvent interactions, and temperature can significantly influence the rates of these non-radiative processes fiveable.me. For flexible molecules, large-amplitude structural fluctuations can lead to efficient non-radiative decay, thereby quenching fluorescence and reducing the quantum yield of triplet state formation rsc.org.
Photoinduced Electron Transfer (PET) Mechanisms
This compound is a well-established electron donor in photochemical reactions. Upon excitation, its reducing power is significantly enhanced, enabling it to transfer an electron to a suitable acceptor molecule.
Intramolecular charge transfer (ICT) occurs in molecules that contain both an electron-donating and an electron-accepting moiety linked by a spacer. Upon photoexcitation, an electron is transferred from the donor part to the acceptor part of the same molecule, creating a charge-separated excited state rsc.org.
The this compound structure itself does not possess a distinct acceptor unit and therefore does not exhibit ICT. However, the acridine (B1665455) framework is a common building block for creating donor-acceptor systems that do display ICT. For instance, studies on acridone (B373769) derivatives, where an electron-rich triphenylamine (B166846) group is attached to the acridone nitrogen, have shown evidence of an ICT process between the two moieties rsc.org. Similarly, a fluorochromic dye derived from 9-aminoacridine (B1665356) displayed complex fluorescence behavior attributed to excited-state intramolecular charge transfer (ESICT) nih.gov. In these systems, the acridine or acridone core can act as either the donor or acceptor, depending on the substituent, and the resulting ICT state often has distinct photophysical properties, such as dual fluorescence.
The photocatalytic oxygenation of this compound by molecular oxygen, sensitized by manganese porphyrins, proceeds via an electron transfer mechanism acs.org. Upon visible light irradiation, the manganese porphyrin catalyst becomes excited and facilitates the transfer of an electron from this compound to oxygen, ultimately leading to the formation of 10-methyl-(9,10H)-acridone acs.org.
Classic studies have investigated the thermal and photochemical oxidation of this compound by various π acceptors. These reactions can proceed through a direct one-step hydride transfer or a sequential electron-proton-electron transfer mechanism. The interaction between this compound and strong electron acceptors can lead to the formation of a charge-transfer (CT) complex, which can be excited directly to initiate the electron transfer process.
Table 2: Examples of Intermolecular Electron Transfer Reactions Involving this compound and Its Derivatives
| Donor | Acceptor | Reaction Type | Product of Donor | Reference |
| This compound | Molecular Oxygen (O₂) / Mn-Porphyrin | Photocatalytic Oxidation | 10-methyl-(9,10H)-acridone | acs.org |
| This compound | 1,4-Benzoquinone and related π acceptors | Hydride Transfer / Electron Transfer | 10-Methylacridinium (B81027) cation | acs.org |
| 10-methyl-9-phenyl-9,10-dihydroacridine | Solvent (H₂O) | Photoinduced Hydride Release | 10-methyl-9-phenylacridinium cation | researchgate.net |
Mechanism of Fluorescence Quenching by Electron Transfer
Fluorescence quenching is a process that decreases the intensity of fluorescence from a fluorophore, and it can occur through various mechanisms. One significant pathway is photoinduced electron transfer (PET), a process that can quench fluorescence upon close contact between a fluorophore and a suitable electron donor or acceptor moiety. nih.govnih.gov In such a system, the excited state of the fluorophore is deactivated non-radiatively through the transfer of an electron to an acceptor or from a donor, preventing the emission of a photon.
The mechanism of fluorescence quenching by electron transfer can be described by the following general steps:
Excitation: The fluorophore (F) absorbs a photon, promoting it to an electronically excited state (F*).
Encounter Complex Formation: The excited fluorophore (F*) and the quencher (Q) diffuse together in solution to form an encounter complex.
Electron Transfer: Within this complex, an electron is transferred from the donor to the acceptor. If the fluorophore is the donor and the quencher is the acceptor, the process is F* + Q → F•+ + Q•−. Conversely, if the fluorophore is the acceptor, the process is F* + Q → F•− + Q•+.
Non-Radiative Decay: The resulting radical ion pair provides a non-radiative pathway for the system to return to the ground state, thus quenching the fluorescence.
The feasibility and rate of this process are governed by the thermodynamics of the electron transfer, often evaluated using the Rehm-Weller equation, which relates the free energy change (ΔG_et) to the excitation energy of the fluorophore and the redox potentials of the donor and acceptor. semanticscholar.org Kinetic studies show that fluorescence quenching rate constants can range from 10⁶ to 2 × 10¹⁰ M⁻¹s⁻¹. semanticscholar.org
The solvent environment plays a crucial role. In polar solvents, the formation of solvent-separated radical ions is often favored, and these species can be detected using techniques like flash photolysis. researchgate.net In nonpolar solvents, a charge-transfer complex or exciplex may be formed, which might exhibit its own characteristic, often red-shifted, emission. researchgate.net
While this compound is well-documented as an excellent ground-state electron and hydride donor, specific detailed studies on the fluorescence quenching of its excited state via a photoinduced electron transfer mechanism with various quenchers are not extensively detailed in the available literature. However, given its electron-rich nature, it is mechanistically plausible that its excited state could be quenched by suitable electron acceptors through a PET process.
Photoinduced Hydride Transfer and Proton-Coupled Electron Transfer (PCET)
Photoacid-Base Properties and Proton Transfer Dynamics
Photoacids are molecules that become more acidic upon electronic excitation, leading to a decrease in their pKa value (denoted as pKa* for the excited state). escholarship.org This enhanced acidity can drive an excited-state proton transfer (ESPT) to a nearby solvent molecule or another proton acceptor. The dynamics of this process are often extremely fast, occurring on the picosecond or even femtosecond timescale. ucl.ac.uk This behavior is characteristic of molecules containing functional groups like hydroxyls or amines attached to aromatic systems, where photoexcitation leads to a significant redistribution of electron density, making proton dissociation more favorable.
However, the characteristic photochemistry of this compound and related acridan compounds is not defined by photoacidity. Instead, these compounds are renowned as potent hydride (H⁻) donors. The C-H bond at the 9-position is the reactive site for hydride transfer, not a site for proton (H⁺) donation. Consequently, there is no scientific literature available that characterizes the photoacid-base properties of this compound, as this is not its primary mode of reactivity. Its photochemical and thermal reactions are dominated by the transfer of a hydride ion or by sequential electron-proton-electron transfers, which are mechanistically distinct from the proton donation that defines a photoacid.
Mechanistic Insights into Photoinduced Hydride Transfer
The oxidation of this compound to the N-Methylacridinium ion is a classic example of a hydride transfer reaction. While many studies focus on the thermal (ground-state) reaction, the mechanistic insights are crucial for understanding potential photoinduced pathways, especially those initiated by the formation of a charge-transfer complex upon irradiation.
The reaction has been studied extensively with a range of π-acceptors, such as quinones and cyano-olefins. cdnsciencepub.comcdnsciencepub.com The mechanism of hydride transfer from donors like this compound is generally considered to proceed through one of three main pathways:
A one-step, direct transfer of a hydride ion (H⁻).
A stepwise transfer of an electron followed by a hydrogen atom (e⁻ + H•).
A stepwise transfer of an electron, a proton, and a second electron (e⁻ + H⁺ + e⁻).
Kinetic studies provide strong evidence for the formation of a charge-transfer (CT) complex between this compound (the donor) and the π-acceptor prior to the main reaction. cdnsciencepub.com Spectroscopic evidence for such complexes has been obtained with acceptors like p-benzoquinone and p-chloranil. cdnsciencepub.com The formation of this CT complex is a key step, as its excitation by light can directly initiate the transfer process.
A powerful tool for elucidating the mechanism is the use of kinetic isotope effects (KIEs). By replacing the hydrogens at the 9-position of this compound with deuterium (B1214612), researchers can probe the nature of the transition state. In the oxidation of this compound by various acceptors in acetonitrile (B52724), large primary isotope effects (k_H/k_D) were observed, ranging from 4.5 for tetracyanoethylene (B109619) (TCNE) to 13 for p-benzoquinone (BQ). cdnsciencepub.com These large values indicate that the C-H bond is significantly broken in the rate-determining step, which is consistent with a direct hydride transfer or a mechanism where proton transfer is rate-limiting after an initial electron transfer. The lack of hydrogen exchange with the solvent rules out mechanisms involving a proton transfer from a long-lived intermediate. cdnsciencepub.com
The following table summarizes kinetic data for the oxidation of this compound by several π-acceptors in acetonitrile at 25°C. cdnsciencepub.com
| Acceptor | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Primary Isotope Effect (k_HH/k_DD) | Secondary Isotope Effect (k_HH/k_HD) |
|---|---|---|---|
| p-Benzoquinone (BQ) | 1.31 × 10⁻³ | 13.0 | 1.11 |
| 7,7,8,8-Tetracyanoquinodimethane (B72673) (TCNQ) | 1.11 | 6.4 | 1.10 |
| p-Chloranil (CA) | 4.50 | 7.7 | 1.08 |
| Tetracyanoethylene (TCNE) | 1.51 × 10⁴ | 4.5 | 1.10 |
| 2,3-Dicyano-1,4-benzoquinone (B1606114) (DCBQ) | 1.8 × 10⁵ | 5.8 | 1.14 |
These results collectively support a mechanism where the reaction proceeds through a CT complex, and the transition state involves a significant degree of C-H bond cleavage, characteristic of a hydride being transferred.
Energy Transfer Processes in this compound Systems
Sensitized Energy Transfer Mechanisms
Sensitized energy transfer is a photophysical process where a light-absorbing molecule (the sensitizer (B1316253) or donor) transfers its excitation energy to another molecule (the acceptor or quencher), which then undergoes a chemical reaction or emits light. princeton.edu This process is crucial in photochemistry as it allows for the excitation of molecules that may not absorb light efficiently themselves. There are two primary mechanisms for intermolecular energy transfer:
Förster Resonance Energy Transfer (FRET): This is a long-range (typically 1-10 nm) dipole-dipole coupling mechanism. It does not require physical contact between the donor and acceptor. Its efficiency is highly dependent on the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor, their relative orientation, and the distance between them.
Dexter Electron Exchange Transfer: This is a short-range mechanism that requires orbital overlap between the donor and acceptor, typically occurring at distances less than 1 nm. princeton.edu It involves a simultaneous exchange of two electrons and is the dominant mechanism for triplet-triplet energy transfer, a key process in many photosensitized reactions.
For this compound to participate in sensitized energy transfer, it could theoretically act as either a donor or an acceptor.
As a Donor: If this compound absorbs light to form an excited state, it could transfer this energy to an acceptor molecule with a lower-lying excited state.
As an Acceptor: An excited sensitizer with a sufficiently high triplet energy could transfer its energy to ground-state this compound, populating its triplet excited state.
Despite the theoretical possibility, specific examples or detailed studies quantifying the efficiency of this compound as a donor or acceptor in sensitized energy transfer processes are not prominent in the scientific literature. Such studies would require characterization of its excited state energies (singlet and triplet) and quantum yields, which are necessary to predict and analyze energy transfer efficiencies.
Applications in Photochemical Energy Conversion (Mechanistic aspects)
Photochemical energy conversion involves harnessing light energy to drive chemical reactions, transforming it into stored chemical potential. azolifesciences.com this compound is a valuable compound in this context due to its function as a chemical reductant, analogous to the biological coenzyme NADH. The oxidation of this compound to N-Methylacridinium ion involves the release of a hydride (H⁻), which is equivalent to a proton and two electrons. This two-electron transfer is a fundamental step in many energy storage and conversion schemes. mdpi.com
The mechanistic aspect of its application lies in coupling the hydride transfer to a light-driven process. This can be achieved in several ways:
Excitation of a Charge-Transfer Complex: As discussed (3.3.2), this compound forms charge-transfer complexes with suitable acceptors. cdnsciencepub.com Direct photoexcitation of this CT band can promote an electron from this compound to the acceptor, initiating the hydride transfer process. In this mechanism, photon energy is directly used to overcome the activation barrier for the redox reaction, converting light energy into the chemical energy stored in the products (the reduced acceptor and the N-Methylacridinium ion).
Photosensitized Oxidation: A separate photosensitizer can be used to initiate the reaction. The sensitizer absorbs light, and its excited state oxidizes this compound via electron transfer. The resulting this compound radical cation is highly acidic and can release a proton, followed by another electron transfer, to complete the net hydride transfer. This process effectively uses light to generate a potent reducing agent from the oxidized sensitizer and stores chemical energy in the final products.
N Methylacridan in Advanced Organic Synthesis and Catalysis
Role as a Hydride Donor in Mechanistically Elucidated Reductions
N-Methylacridan (1) serves as a potent hydride donor in various organic reductions, a function extensively studied to elucidate the underlying reaction mechanisms. The oxidation of this compound to the corresponding N-methylacridinium ion (2) by a range of π acceptors has been a focal point of these investigations. cdnsciencepub.com While these reactions are often generalized as single-step hydride transfers, the mechanism can be more complex, potentially involving sequential transfers of electrons and a proton or hydrogen atom. cdnsciencepub.com
Evidence for stepwise mechanisms, including the formation of free radical and radical chain intermediates, has been reported in certain systems. cdnsciencepub.com For instance, studies on the oxidation of dihydropyridine (B1217469) analogs, like this compound, by compounds that can function as either hydride or electron acceptors, have shown that the reaction can proceed through a stepwise pathway. cdnsciencepub.com Isotope effect studies have been instrumental in revealing the presence of one or more intermediates in these oxidation reactions. cdnsciencepub.com
The choice of this compound as a hydride donor in these studies is attributed to several factors, including its relative experimental simplicity compared to other dihydropyridine analogs. cdnsciencepub.com A systematic investigation into the oxidation of this compound by various π acceptors has been undertaken to understand how the reaction mechanism is influenced by structural and environmental variables. cdnsciencepub.com
Specific Reaction Scopes and Selectivity Based on Mechanism
The reaction of this compound with different π acceptors demonstrates a wide range of reactivity. For example, the second-order rate constants for the oxidation of this compound by p-benzoquinone (BQ), 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), p-chloranil (CA), tetracyanoethylene (B109619) (TCNE), and 2,3-dicyano-1,4-benzoquinone (B1606114) (DCBQ) in acetonitrile (B52724) span a factor of over 10⁷. cdnsciencepub.com This significant variation highlights the sensitivity of the reaction to the nature of the acceptor.
The solvent also plays a crucial role in the reaction rate. The rate of reaction between this compound and BQ increases significantly when the solvent is changed from pure acetonitrile to a 50% (v/v) acetonitrile-water mixture. cdnsciencepub.com This observation suggests that the polarity of the medium can have a profound effect on the reaction kinetics.
The stoichiometry of the reaction can also vary depending on the acceptor. With strong acceptors like TCNQ, TCNE, and DCBQ, the complete oxidation of one mole of this compound requires approximately 1.5 moles of the acceptor. cdnsciencepub.com In these reactions, crystalline radical ion salts of the N-methylacridinium cation can be isolated in high yields. cdnsciencepub.com
The following table summarizes the reactivity of this compound with various π acceptors:
| π Acceptor | Relative Reactivity | Solvent Effects | Stoichiometry (Acceptor:this compound) |
| p-Benzoquinone (BQ) | Moderate | Rate increases significantly with water content | Not specified |
| 7,7,8,8-Tetracyanoquinodimethane (TCNQ) | High | - | ~1.5 : 1 |
| p-Chloranil (CA) | High | - | Not specified |
| Tetracyanoethylene (TCNE) | Very High | - | ~1.5 : 1 |
| 2,3-Dicyano-1,4-benzoquinone (DCBQ) | Extremely High | - | ~1.5 : 1 |
Use as a Biomimetic Model for NADH Oxidation
This compound is frequently employed as a biomimetic model for the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), a crucial coenzyme in biological redox reactions. cdnsciencepub.comdntb.gov.uaresearchgate.net The oxidation of dihydropyridines and their analogs, such as this compound, serves as a model for biological oxidation-reduction processes involving pyridine (B92270) nucleotide coenzymes. cdnsciencepub.com These studies are also relevant to understanding the reactions of π donors with π acceptors. cdnsciencepub.com
Electrochemical studies of the this compound/N-methylacridinium redox couple have provided a detailed mechanistic, kinetic, and thermodynamic analysis, further solidifying its role as a high-potential NADH/NAD+ analogue. osti.govacs.org
Applications in Photoredox Catalysis
This compound and its derivatives have found significant applications in the rapidly expanding field of photoredox catalysis. These compounds can act as potent organophotocatalysts, facilitating a variety of organic transformations through light-induced single-electron transfer processes.
This compound as an Organophotocatalyst
Organic dyes, including acridinium-based compounds, have emerged as a reliable class of photoredox catalysts. beilstein-journals.org Their structural diversity and tunable electronic properties allow for the generation of a wide range of reactive intermediates. beilstein-journals.org Acridinium (B8443388) salts, derived from the oxidation of acridans, are particularly effective photocatalysts. For example, Mes-Acr⁺, an acridinium salt, has been used in various photocatalytic reactions. beilstein-journals.org
The development of new organophotocatalysts based on the this compound framework continues to be an active area of research. For instance, modifying the structure of the acridan core can lead to catalysts with enhanced solubility and altered photocatalytic mechanisms, enabling new types of chemical transformations. semanticscholar.org
Mechanistic Pathways in Photoredox Catalyzed Transformations
Photoredox catalysis operates through a series of single-electron transfer (SET) events initiated by the absorption of visible light by the photocatalyst. rsc.org The excited photocatalyst can then either oxidize or reduce a substrate, initiating a catalytic cycle.
In a typical scenario involving an acridinium photocatalyst, the excited catalyst oxidizes a substrate, generating a radical cation and the reduced form of the photocatalyst. beilstein-journals.org This radical cation can then undergo further reactions, such as nucleophilic attack, to form new chemical bonds. beilstein-journals.org The photocatalytic cycle is completed when the reduced photocatalyst is re-oxidized by a terminal oxidant, often molecular oxygen. beilstein-journals.org
The specific mechanistic pathway can be influenced by the choice of photocatalyst, substrate, and reaction conditions. For example, in some cases, the reaction may proceed through a reductive quenching cycle, where the excited photocatalyst is first reduced by a substrate.
The following table outlines the general steps in a photoredox catalytic cycle involving an acridinium photocatalyst:
| Step | Process | Description |
| 1. Excitation | Light Absorption | The acridinium photocatalyst absorbs a photon of visible light, promoting it to an electronically excited state. |
| 2. Single Electron Transfer (SET) | Oxidation of Substrate | The excited photocatalyst oxidizes a substrate molecule, generating a radical cation and the reduced form of the photocatalyst. |
| 3. Intermediate Reaction | Formation of New Bonds | The substrate radical cation undergoes further chemical transformation, such as reaction with a nucleophile. |
| 4. Catalyst Regeneration | Oxidation of Reduced Catalyst | The reduced photocatalyst is re-oxidized by a terminal oxidant (e.g., O₂), regenerating the ground-state photocatalyst and completing the catalytic cycle. |
Radical Generation and Reactivity in Catalytic Cycles
A key feature of photoredox catalysis is the generation of radical intermediates. rsc.org The photolysis of this compound in deaerated aqueous acetonitrile solution leads to photoionization, forming the this compound radical cation as the initial intermediate. researchgate.net Subsequent deprotonation of this radical cation yields the N-methylacridyl radical. researchgate.net
In the context of photoredox catalysis, the generation of radicals from substrates opens up unique avenues for chemical reactivity. nih.gov For example, the oxidation of an N-arylamine by an excited photocatalyst generates an amine radical cation. princeton.edu Deprotonation of this species can then lead to the formation of an α-amino radical, which can participate in various coupling reactions. nih.govprinceton.edu
The reactivity of these generated radicals is a central aspect of photoredox catalysis. Radical-radical coupling reactions are a common pathway for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov The ability to generate and control the reactivity of these radical intermediates under mild conditions is a major advantage of photoredox catalysis. rsc.orgnih.gov
Design and Synthesis of this compound Derivatives for Enhanced Reactivity/Photophysics
The strategic design and synthesis of this compound derivatives are pivotal for tailoring their chemical and photophysical properties for specific applications in organic synthesis and catalysis. By systematically modifying the core acridan structure, researchers can fine-tune its electronic and steric characteristics, thereby enhancing its performance as a hydride donor, photosensitizer, or photocatalyst.
Structure-Reactivity/Photophysics Relationships via Substituent Effects
The reactivity and photophysical characteristics of this compound are intrinsically linked to its molecular structure. The introduction of various substituents onto the acridan framework serves as a powerful tool to manipulate these properties. The electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—plays a dominant role in determining the molecule's behavior. rsc.org
Research into the oxidation of this compound and its derivatives has provided significant insights into these structure-reactivity relationships. For instance, a kinetic study on the oxidation of 2- and 3-methoxy-N-methylacridan revealed that the position of the electron-donating methoxy (B1213986) group has a profound impact on the reaction rate. researchgate.net The introduction of an EDG generally increases the electron density of the acridan ring system, making the molecule more susceptible to oxidation and thus a more potent hydride donor. This principle establishes that a balance between stability and reactivity is crucial for the design of effective analogues. nih.gov
The following table summarizes the relative rates of oxidation for this compound and its methoxy-substituted derivatives with the oxidant p-chloranil, demonstrating the tangible effects of substituents on reactivity.
| Compound | Substituent | Relative Rate of Oxidation (vs. This compound) |
| This compound | None | 1.0 |
| 2-Methoxy-N-methylacridan | 2-OCH₃ | 15 |
| 3-Methoxy-N-methylacridan | 3-OCH₃ | 160 |
| Data sourced from a kinetic study on hydride transfer reactions, illustrating the impact of substituent position on reactivity. researchgate.net |
From a photophysical perspective, substituents can significantly alter the absorption and emission properties of the this compound chromophore. researchgate.net Attaching EDGs or EWGs can shift the absorption maxima to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and modify the fluorescence quantum yield. beilstein-journals.orgmdpi.com For example, in related heterocyclic systems, the introduction of groups that facilitate intramolecular charge transfer (ICT) upon photoexcitation can lead to the development of fluorophores with unique solvatochromic properties and large Stokes shifts. mdpi.com The excited-state properties, such as the lifetime and energy of the triplet state, are also highly sensitive to substitution patterns. usc.edu This tunability is critical for designing this compound derivatives as photocatalysts, where the excited-state redox potentials and energy transfer capabilities must be precisely controlled. nih.gov
Strategies for Modulating Redox Potentials and Excited State Properties
The ability to modulate the redox potentials and excited-state properties of this compound derivatives is fundamental to their application in photoredox catalysis. The redox potential dictates the thermodynamic driving force for electron or hydride transfer, while the excited-state properties determine the efficiency and pathway of photochemical reactions. nih.govnih.gov
A primary strategy for modulating redox potentials involves the judicious placement of substituents on the aromatic rings of the acridan scaffold. rsc.org
Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR), amino (-NR₂), and alkyl groups lower the oxidation potential of this compound. This makes the molecule easier to oxidize and enhances its capacity as a hydride or electron donor in its ground state. In the excited state, these groups can also increase the reduction potential, making the molecule a stronger photo-reductant. rsc.org Studies on other aromatic nitrogen-containing molecules have shown that adding EDGs can significantly lower the reduction potential. rsc.org
Electron-Withdrawing Groups (EWGs): Groups such as cyano (-CN), nitro (-NO₂), and carbonyl (-COR) increase the oxidation potential, making the molecule more resistant to oxidation. Conversely, EWGs make the molecule easier to reduce. In photocatalysis, EWGs can be used to tune the excited-state oxidation potential, creating more powerful photo-oxidants.
Computational studies, often employing density functional theory (DFT), have become an indispensable tool for predicting how substituents will affect redox potentials and excited-state properties, thereby guiding synthetic efforts. rsc.orgchemrxiv.orgmdpi.com These theoretical calculations can predict parameters like LUMO energies, which have been shown to correlate with reduction potentials in aromatic nitrogen heterocycles. rsc.org
Beyond direct substitution, the local electrostatic environment can also be engineered to fine-tune redox properties. nih.gov In biological systems, the strategic positioning of charged amino acid residues near a redox-active cofactor can significantly alter its reduction potential. nih.govnih.gov This principle can be applied to synthetic systems by incorporating charged functionalities or by controlling the solvent environment to stabilize or destabilize charged intermediates formed during redox processes.
The excited-state behavior, such as the mechanism of hydride release, can also be modulated. For instance, studies on 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) have shown that upon excitation, the molecule can be oxidized to the corresponding acridinium ion. usc.edu The mechanism can proceed through a stepwise electron/hydrogen-atom transfer, and the efficiency of this process is influenced by the surrounding medium and the intrinsic properties of the molecule. usc.edu By modifying the structure, it is possible to influence the excited-state lifetime and the pathways of energy dissipation, which are crucial for efficient photocatalysis. nih.gov
The table below provides a conceptual summary of strategies to modulate the electrochemical and photophysical properties of this compound.
| Desired Property Change | Strategy | Example Substituent/Condition | Rationale |
| Lower Oxidation Potential | Introduce Electron-Donating Group (EDG) | Methoxy (-OCH₃), Alkyl (-R) | Increases HOMO energy, making electron/hydride removal easier. rsc.org |
| Higher Oxidation Potential | Introduce Electron-Withdrawing Group (EWG) | Cyano (-CN), Nitro (-NO₂) | Lowers HOMO energy, making the molecule more difficult to oxidize. |
| Enhanced Photo-reductant | Introduce EDG | Amino (-NR₂) | Increases excited-state reduction potential. nih.gov |
| Enhanced Photo-oxidant | Introduce EWG | Phenylsulfone (-SO₂Ph) | Increases excited-state oxidation potential. |
| Shift Absorption | Extend π-Conjugation | Phenyl, Ethynyl groups | Decreases the HOMO-LUMO gap, leading to a bathochromic (red) shift. researchgate.net |
| Modulate Triplet Energy | Heavy Atom Substitution / Annelation | Bromo (-Br) / Fused rings | Promotes intersystem crossing and alters the energy of the triplet state. |
| This table illustrates general principles for tuning the properties of this compound derivatives based on established concepts in physical organic chemistry. |
Through these synthetic and design strategies, this compound derivatives can be meticulously engineered to achieve the optimal balance of reactivity, stability, and photophysical properties required for advanced applications.
Advanced Spectroscopic and Mechanistic Probing Techniques Utilizing N Methylacridan
Time-Resolved Absorption and Fluorescence Spectroscopy
Time-resolved spectroscopy is a powerful tool for monitoring the dynamic processes that occur after a molecule, such as N-Methylacridan, absorbs light. rsc.org By using pulsed lasers, it is possible to study phenomena occurring on timescales as short as femtoseconds (10⁻¹⁵ s). nih.gov These techniques are essential for constructing a complete picture of the photophysical and photochemical pathways, including excited-state relaxation, electron transfer, and the formation of transient intermediates. rsc.orgnih.gov
Transient absorption (TA) spectroscopy, also known as flash photolysis, is a pump-probe technique used to measure the absorption spectra of short-lived excited states and other transient species. nih.govedinst.com In a typical experiment, a powerful and short "pump" laser pulse excites the sample, and a second, weaker "probe" pulse, delayed in time, measures the change in absorbance of the sample as a function of wavelength and time. edinst.comcaltech.edu This allows for the direct observation of excited state absorption (ESA), ground-state bleaching (GSB), and the appearance of product absorption bands. nih.gov
Femtosecond transient absorption (fs-TA) provides access to the earliest events following photoexcitation, such as internal conversion and vibrational cooling, which typically occur on the sub-picosecond timescale. nih.govcaltech.edu Nanosecond transient absorption (ns-TA) is well-suited for studying longer-lived species, including triplet excited states, radical ions, and the products of bimolecular reactions, with lifetimes from nanoseconds to milliseconds or longer. edinst.comirb.hr
Laser flash photolysis studies have been performed on this compound and related acridine (B1665455) compounds to characterize their transient species. researchgate.netias.ac.in For this compound, which functions as an organic photoredox catalyst, these studies are critical for mapping the catalytic cycle. nih.gov Upon photoexcitation, the initially formed singlet excited state can be observed, followed by its decay and the potential formation of a longer-lived triplet state or the direct products of an electron transfer reaction. The technique allows for the real-time tracking of key reactive intermediates, identifying the specific excited state responsible for electron transfer and quantifying the lifetimes of the species involved. nih.govresearchgate.net
| Timescale | Technique | Observable Processes for this compound and Analogs |
|---|---|---|
| Femtoseconds (fs) to Picoseconds (ps) | fs-TA | S₀ → Sₙ Excitation, Internal Conversion (e.g., Sₙ → S₁), Vibrational Cooling, Intersystem Crossing (S₁ → T₁), Ultrafast Electron Transfer. nih.govnih.gov |
| Nanoseconds (ns) to Microseconds (µs) | ns-TA | Triplet Excited State (T₁) Decay, Formation and Decay of Radical Cations/Anions, Back-Electron Transfer, Product Formation. edinst.comirb.hr |
Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time following excitation by a short pulse of light. picoquant.com The most common technique for this is Time-Correlated Single Photon Counting (TCSPC). horiba.comedinst.com TCSPC reconstructs the fluorescence decay profile by measuring the arrival time of individual fluorescence photons relative to the excitation laser pulse over many cycles. horiba.com The resulting decay curve is typically fitted to an exponential function to determine the excited-state lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. picoquant.comedinst.com
The excited-state lifetime is a critical parameter for a photocatalyst like this compound. It defines the temporal window during which the excited molecule can interact with other species and participate in bimolecular processes like electron transfer. researchgate.net A longer lifetime generally increases the probability of a successful photochemical reaction. The lifetime can be influenced by the solvent, temperature, and the presence of quenching agents. ias.ac.inresearchgate.net While specific lifetime values for this compound are highly dependent on experimental conditions, TCSPC is the definitive method for their measurement. horiba.comnih.gov
| Technique | Principle | Information Obtained | Typical Lifetime Range |
|---|---|---|---|
| Time-Correlated Single Photon Counting (TCSPC) | Measures the time delay between sample excitation and the detection of single fluorescence photons. horiba.com | Fluorescence lifetime (τ), rotational correlation times, detection of multiple emitting species. mdpi.com | Picoseconds to Nanoseconds. horiba.com |
| Streak Camera | Measures fluorescence intensity versus time and wavelength simultaneously. | Time-resolved emission spectra, fast decay kinetics. | Picoseconds and slower. |
The combination of transient absorption and time-resolved fluorescence spectroscopies allows for a comprehensive understanding of the ultrafast dynamics of this compound's excited states. cam.ac.ukmdpi.com The process begins with the absorption of a photon, promoting the molecule from its ground state (S₀) to an excited singlet state (S₁ or higher).
Following this initial excitation, the molecule rapidly undergoes a series of relaxation processes:
Vibrational Relaxation and Internal Conversion: The molecule quickly loses any excess vibrational energy and relaxes to the lowest vibrational level of the S₁ state, a process known as vibrational cooling, often occurring within picoseconds. nih.gov
Fluorescence: The molecule can return to the ground state by emitting a photon. The rate of this process is inversely related to the fluorescence lifetime. edinst.com
Intersystem Crossing (ISC): The molecule can undergo a spin-forbidden transition from the singlet (S₁) state to a triplet (T₁) state. nih.gov Transient absorption is crucial for observing the triplet state, as the T₁ → S₀ transition (phosphorescence) is often very weak.
Photoinduced Electron Transfer (PET): While in the excited state (either S₁ or T₁), this compound can act as a potent electron donor. Electron transfer to a suitable acceptor molecule quenches the excited state and generates the this compound radical cation (NMA•⁺). nih.govresearchgate.net
Ultrafast spectroscopy can distinguish between these competing pathways by tracking the rise and fall of the spectral signatures associated with each state (S₁, T₁, NMA•⁺), providing kinetic data for each step in the mechanism. nih.govnih.gov
Electron Spin Resonance (ESR) Spectroscopy for Radical Detection
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals and radical ions. mlsu.ac.infsu.edu This makes it an invaluable tool for studying the reaction mechanisms of this compound, particularly in photoredox reactions where radical intermediates are key. rsc.org The technique is analogous to NMR but involves transitions between the spin energy levels of an electron in a magnetic field. fsu.edu The resulting ESR spectrum provides information about the identity, structure, and environment of the radical species through analysis of its g-factor and hyperfine splitting patterns. mlsu.ac.in
The radical cation of this compound and related derivatives have been observed using ESR spectroscopy. researchgate.net Furthermore, the neutral N-methylacridanyl radical, formed after the loss of a proton from the radical cation, is also an important intermediate that can be studied by ESR. rsc.org
Many radical intermediates are too short-lived and exist at concentrations too low to be detected directly by conventional ESR. nih.gov Spin-trapping is a technique designed to overcome this limitation. It involves adding a "spin trap" compound to the reaction mixture. The spin trap reacts with the transient radical to form a much more stable and persistent radical adduct, which can accumulate to concentrations detectable by ESR. nih.govnih.gov Common spin traps are nitrone or nitroso compounds. nih.gov
This technique has been successfully applied to the oxidation of this compound. In a landmark study, the N-methylacridanyl radical was trapped by 2-methyl-2-nitrosopropane (B1203614) during the oxidation of this compound by 2,3-dicyano-1,4-benzoquinone (B1606114). rsc.org The detection and characterization of the resulting spin adduct provided direct, unambiguous evidence for the existence of the N-methylacridanyl radical as a discrete intermediate in the reaction pathway. rsc.orgresearchgate.net
| Spin Trap | Abbreviation | Typical Radicals Trapped |
|---|---|---|
| α-phenyl-N-tert-butylnitrone | PBN | Carbon-centered, Alkoxyl Radicals. nih.gov |
| 5,5-dimethyl-1-pyrroline N-oxide | DMPO | Superoxide, Hydroxyl Radicals. |
| 2-methyl-2-nitrosopropane | MNP | Carbon-centered Radicals. rsc.org |
By identifying the radical intermediates, ESR and spin-trapping experiments provide profound mechanistic insights. The successful trapping of the N-methylacridanyl radical supports a stepwise mechanism for the oxidation of this compound, rather than a direct, single-step hydride transfer. rsc.org
The generally accepted pathway for the formation of the neutral radical is:
Single Electron Transfer (SET): this compound (NMAH) first donates an electron to an acceptor (A), often a photoexcited catalyst or a chemical oxidant, to form the this compound radical cation (NMAH•⁺).
NMAH + A → NMAH•⁺ + A•⁻
Proton Transfer (PT): The radical cation, which is highly acidic, rapidly loses a proton to a base (B), which can be the solvent or another species in solution, to form the neutral N-methylacridanyl radical (NMA•).
NMAH•⁺ + B → NMA• + BH⁺
The decay of the N-methylacridanyl radical typically involves a second single electron transfer, where it donates its remaining unpaired electron to an acceptor to form the N-methylacridinium cation (NMA⁺), thus completing the two-electron oxidation process.
NMA• → NMA⁺ + e⁻
ESR studies on a derivative, the 9-cyano-10-methylacridinyl radical, have also revealed an alternative decay pathway: reversible dimerization at low temperatures, which was monitored by observing the changes in the ESR signal intensity. researchgate.net These detailed mechanistic findings, made possible by ESR spectroscopy, are crucial for optimizing reactions that utilize this compound and for designing new, more efficient catalytic systems.
Application of Isotopic Labeling for Mechanistic Elucidation
Isotopic labeling is a powerful technique in physical organic chemistry used to trace the movement of atoms through a chemical reaction, providing profound insights into reaction mechanisms. wikipedia.org By substituting an atom at a specific position in a reactant molecule with one of its heavier, stable isotopes (e.g., replacing hydrogen, ¹H, with deuterium (B1214612), ²H or D), researchers can track the fate of that atom in the reaction products. wikipedia.orgsymeres.com This method is particularly crucial for elucidating the pathways of reactions involving the transfer of hydrogen species. In the context of this compound, which serves as a key model compound for biological redox reactions similar to those involving nicotinamide (B372718) coenzymes, isotopic labeling has been fundamental. cdnsciencepub.com Specifically, deuterium labeling has been employed to distinguish between potential mechanistic pathways for its oxidation, offering clear evidence for the nature of the hydrogen transfer step. cdnsciencepub.comresearchgate.net The analysis of kinetic isotope effects (KIEs)—changes in reaction rate upon isotopic substitution—reveals whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction. symeres.comoup.com
Deuterium Labeling for Hydride Transfer Pathway Confirmation
A central question in the oxidation of this compound is whether the reaction proceeds via a single-step, concerted transfer of a hydride ion (H⁻), or through a multi-step pathway involving the sequential transfer of an electron followed by a hydrogen atom. cdnsciencepub.comcdnsciencepub.com Deuterium labeling has been the definitive tool for answering this question.
The experimental approach involves the synthesis of this compound isotopologues, where deuterium is specifically placed at the 9-position, the site of hydride donation. The key compounds used in these studies are N-methyl-9,9-d₂-acridan (1-9,9-d₂) and the mono-deuterated N-methyl-9-d-acridan (1-9-d). cdnsciencepub.comcdnsciencepub.com The oxidation of these labeled compounds by various π acceptors is then analyzed.
Two critical parameters are measured to elucidate the mechanism:
Kinetic Isotope Effect (KIE): This is the ratio of the reaction rate of the non-deuterated this compound to that of the fully deuterated N-methyl-9,9-d₂-acridan. A large primary KIE value (typically > 2) confirms that the C-H bond at the 9-position is cleaved during the rate-determining step of the reaction. oup.com
Isotope Partitioning Ratio (ipr): This is determined from the reaction of the mono-deuterated N-methyl-9-d-acridan. It measures the ratio of deuterium versus hydrogen that is transferred to the acceptor molecule. researchgate.netcdnsciencepub.com
For a one-step hydride transfer mechanism, a direct relationship must exist between the kinetic isotope effect and the isotope partitioning ratio. cdnsciencepub.com Seminal research by Colter, Saito, and Sharom investigated the oxidation of this compound and its deuterated analogues by a series of π acceptors with a wide range of reactivities. cdnsciencepub.comcdnsciencepub.com Their findings showed that the primary KIEs were substantial, varying from 4.5 for the acceptor tetracyanoethylene (B109619) (TCNE) to 13 for p-benzoquinone (BQ), confirming C-H bond breaking in the rate-limiting step. cdnsciencepub.comcdnsciencepub.com
Crucially, they demonstrated that for nearly all systems studied, the experimentally measured isotope partitioning ratio (ipr) was in excellent agreement with the KIE (specifically, the ratio of the primary to the secondary isotope effect). cdnsciencepub.comcdnsciencepub.com This correspondence provides compelling evidence for a concerted, one-step hydride transfer. If the mechanism were stepwise, the intermediate radical ion pair would have a finite lifetime, allowing for other processes to occur, which would disrupt the direct relationship between the KIE and the product distribution (ipr). The data strongly disfavors a mechanism involving a rate-determining proton or hydrogen atom transfer from a radical cation intermediate.
The detailed findings from these isotopic labeling experiments have solidified the understanding of the this compound oxidation pathway as a direct hydride transfer.
Research Findings: Isotope Partitioning Ratios in the Oxidation of N-Methyl-9-d-acridan
The following table presents the isotope partitioning ratios (ipr) determined for the reaction of N-methyl-9-d-acridan with various π acceptors in different solvents. The agreement of these values with kinetically determined isotope effects confirms the hydride transfer mechanism. cdnsciencepub.com
| Acceptor | Solvent | Isotope Partitioning Ratio (ipr) |
| p-Benzoquinone (BQ) | 90% Acetonitrile-Water | 9.4 |
| p-Benzoquinone (BQ) | 75% Acetonitrile-Water | 10.1 |
| p-Benzoquinone (BQ) | 50% Acetonitrile-Water | 11.5 |
| p-Chloranil (CA) | Acetonitrile (B52724) | 6.8 |
| Tetracyanoethylene (TCNE) | Acetonitrile | 4.1 |
| 2,3-Dicyano-1,4-benzoquinone (DCBQ) | Acetonitrile | 4.5 |
Theoretical and Computational Investigations of N Methylacridan
Electronic Structure and Reactivity Modeling
Modeling the electronic structure is fundamental to understanding the chemical behavior of N-Methylacridan. Computational methods can map out the electron distribution and predict reactivity patterns.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground-state properties of molecules like this compound. idosr.orgnih.govnccr-must.ch DFT methods are used to determine optimized molecular geometries, electronic energies, and the distribution of electron density. mdpi.com
In a representative study on the closely related N-methylacridone (NM-AC), DFT calculations were employed to determine ground state properties, which are foundational for understanding its electronic behavior. nih.govresearchgate.net These calculations provide the basis for more advanced investigations into excited states and reactivity. The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. plos.org
Table 1: Calculated Ground State Properties of N-Methylacridone (as a proxy for this compound)
| Property | Computational Method | Calculated Value | Reference |
|---|---|---|---|
| Electron Affinity | DFT/TD-DFT/MRCI | - | nih.gov |
| S0 to T1 Transition | DFT/TD-DFT/MRCI | - | nih.gov |
| S0 to S1 Transition | DFT/TD-DFT/MRCI | - | nih.gov |
Note: Specific numerical values from the cited study are not provided in the abstract; the table indicates the properties that were successfully calculated using the specified methods.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for mapping out reaction pathways. scispace.com These methods can be used to locate transition states and calculate activation energies, thereby elucidating reaction mechanisms. For this compound, ab initio calculations could be employed to study reactions such as oxidation, protonation, or its involvement in electron transfer processes.
The process typically involves scanning the potential energy surface along a proposed reaction coordinate to identify stationary points, which correspond to reactants, products, intermediates, and transition states. osti.gov While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide higher accuracy for reaction energetics. wayne.edu The generation of an initial reactive trajectory is a critical step in these analyses. nih.gov
Excited State Dynamics Calculations
The interaction of this compound with light is governed by its excited-state properties. Computational methods are essential for understanding the photophysical and photochemical processes that occur upon photoexcitation.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. chemrxiv.org It allows for the prediction of absorption and emission spectra by calculating vertical excitation energies and oscillator strengths. For this compound, TD-DFT can provide insights into the nature of its electronic transitions (e.g., π-π* or n-π*), which is crucial for understanding its fluorescence properties and photochemical reactivity. researchgate.net
In the study of N-methylacridone, TD-DFT was used in combination with other methods to determine the transition energies from the ground state (S₀) to the lowest excited triplet (T₁) and singlet (S₁) states. nih.govresearchgate.net This information is vital for assigning features in experimental spectra and understanding the pathways of energy dissipation from the excited state.
Table 2: Calculated Electronic Transitions for N-Methylacridone (as a proxy for this compound) using TD-DFT
| Transition | Nature of Transition | Calculated Energy (eV) | Reference |
|---|---|---|---|
| S0 → T1 | nπ* / ππ* | - | nih.gov |
| S0 → T2 | nπ* / ππ* | - | nih.gov |
| S0 → S1 | nπ* / ππ* | - | nih.gov |
Note: The abstract specifies that the energies for these transitions were calculated but does not provide the numerical values. The nature of the transition (nπ or ππ) is a key output of such calculations.
When a molecule is in an excited electronic state, the Born-Oppenheimer approximation—which assumes the separation of nuclear and electronic motion—can break down, particularly near conical intersections where potential energy surfaces cross. rsc.org Non-adiabatic molecular dynamics (NAMD) simulations are employed to model the coupled motion of electrons and nuclei in these situations. mdpi.comresearchgate.netyoutube.com
For this compound, NAMD simulations could be used to trace the trajectory of the molecule after photoexcitation, predicting the timescale of processes like internal conversion and intersystem crossing. whiterose.ac.uk These simulations provide a detailed picture of the relaxation pathways from higher to lower excited states and ultimately back to the ground state, explaining phenomena such as fluorescence quenching and photochemical reaction quantum yields.
Prediction of Reaction Energetics and Transition States
A quantitative understanding of chemical reactions involving this compound requires accurate prediction of their energetics and the structure of their transition states.
Computational methods allow for the precise calculation of the energy difference between reactants and products (reaction energy) and the energy barrier that must be overcome for the reaction to occur (activation energy). High-level ab initio methods are often necessary for achieving chemical accuracy in these predictions.
The geometry of the transition state, which is a first-order saddle point on the potential energy surface, is a key piece of information for understanding the reaction mechanism. Various computational algorithms are available to locate transition state structures. The characterization of the transition state is confirmed by vibrational frequency analysis, where a single imaginary frequency corresponding to the motion along the reaction coordinate is expected. For reactions involving this compound, such as hydride transfer or electron transfer, identifying the transition state provides critical insight into the factors that control the reaction rate.
Computational Analysis of Hydride and Electron Transfer Barriers
The oxidation of this compound to the N-methylacridinium cation is a process of significant interest, serving as a model for biological redox reactions. This transformation can proceed through different mechanistic pathways, primarily involving either a direct hydride transfer or a stepwise electron-proton-electron or electron-hydrogen atom transfer. Computational chemistry provides powerful tools to elucidate the energetic barriers associated with these pathways, offering insights into the reaction kinetics and mechanism.
While specific computational studies detailing the hydride and electron transfer barriers for this compound are not extensively available in the public domain, the principles of such analyses can be understood by examining analogous systems like dihydropyridines, which are also prominent hydride donors. Theoretical investigations on these related compounds often employ Density Functional Theory (DFT) to map out the potential energy surface of the reaction.
Hydride Transfer: In a direct hydride transfer mechanism, a hydride ion (H⁻) is transferred in a single, concerted step from the donor (this compound) to an acceptor. Computational analysis of this process involves locating the transition state structure for the hydride transfer and calculating its energy relative to the reactants. This energy difference represents the activation barrier for the reaction. Key parameters that are often calculated include the thermodynamic driving force (hydricity) and the intrinsic kinetic barrier.
For instance, in a comparative study of 1,2- and 1,4-dihydropyridine (B1200194) isomers, the activation free energy for the self-exchange hydride transfer reaction is used to define the kinetic intrinsic barrier of the hydride donor. nih.gov This provides a measure of the inherent reactivity of the molecule in a hydride transfer process.
Electron Transfer: Alternatively, the reaction can proceed through a stepwise mechanism initiated by an electron transfer from the this compound to the acceptor, forming a radical cation intermediate. This is followed by the transfer of a proton or a hydrogen atom. The feasibility of this pathway is assessed by calculating the energies of the intermediates and the transition states connecting them.
Marcus theory is a fundamental framework used to understand the kinetics of outer-sphere electron transfer reactions. libretexts.org The theory relates the rate of electron transfer to the Gibbs free energy of reaction and the reorganization energy, which is the energy required to structurally reorganize the reactants and the surrounding solvent molecules upon electron transfer. Computational models can be used to estimate these parameters and thus predict the electron transfer barriers.
The following table illustrates the types of data that are typically generated in computational studies of hydride transfer barriers for analogous hydride donors.
| Hydride Donor | Thermodynamic Driving Force (kcal/mol) | Kinetic Intrinsic Barrier (kcal/mol) | Thermo-kinetic Parameter (kcal/mol) |
|---|---|---|---|
| 1,2-PNAH | 60.50 | 27.92 | 44.21 |
| 1,4-PNAH | 61.90 | 26.34 | 44.12 |
| 1,2-HEH | - | - | - |
| 1,4-HEH | - | - | - |
| 1,2-PYH | - | - | - |
| 1,4-PYH | - | - | - |
Note: The data in this table is for 1,2- and 1,4-dihydropyridine derivatives (PNAH, HEH, PYH) and is provided for illustrative purposes to show the types of parameters calculated in computational studies of hydride transfer. Specific data for this compound is not available in the cited literature. Data adapted from a computational study on dihydropyridine (B1217469) isomers. nih.gov
Rationalization of Solvent and Substituent Effects through Computational Models
Computational models are instrumental in understanding how the solvent environment and the presence of substituents on the acridan ring influence the thermodynamics and kinetics of hydride and electron transfer reactions.
Solvent Effects: The polarity of the solvent can significantly impact the stability of charged intermediates and transition states. In the case of this compound oxidation, a polar solvent is expected to stabilize the charged N-methylacridinium product and any charged intermediates, such as a radical cation formed during a stepwise electron transfer mechanism.
Computational approaches to model solvent effects range from implicit continuum models to explicit solvent models. preprints.org
Continuum Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide a good qualitative understanding of how the solvent's polarity affects the reaction energetics.
Explicit Solvent Models: In this more rigorous approach, individual solvent molecules are included in the calculation. This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in protic solvents. Molecular dynamics (MD) simulations can be used to sample various solvent configurations and obtain a statistically averaged picture of the solvation effects.
By performing calculations in different simulated solvent environments, it is possible to rationalize experimental observations, such as changes in reaction rates and mechanisms with solvent polarity.
Substituent Effects: The electronic properties of substituents on the acridan ring can have a profound impact on its ability to donate a hydride or an electron. Electron-donating groups (EDGs) increase the electron density on the acridan framework, making it a better hydride and electron donor. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the molecule less reactive in these processes.
Quantum chemical calculations can quantify these effects by examining how substituents alter key electronic properties of this compound, such as:
Ionization Potential (IP): The energy required to remove an electron. EDGs are expected to lower the IP, facilitating electron transfer.
Hydride Affinity (HA): The affinity of the corresponding cation for a hydride ion. EDGs on the acridan ring will increase the energy of the resulting cation, thus decreasing the hydride affinity of the cation and indicating a better hydride donor ability of the parent acridan.
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicative of the molecule's ability to donate and accept electrons, respectively. EDGs will raise the HOMO energy, making electron donation more favorable.
Theoretical studies on substituted acridinium (B8443388) ions have shown that the electronic coupling between the acridinium core and aryl substituents can be significant, influencing the charge transfer characteristics of the system. acs.orgacs.org
The following table summarizes the expected effects of different types of substituents on the properties of this compound as a hydride and electron donor, as would be predicted by computational models.
| Substituent Type | Effect on Electron Density | Predicted Impact on Ionization Potential | Predicted Impact on Hydride Donor Ability | Predicted Impact on Electron Donor Ability |
|---|---|---|---|---|
| Electron-Donating Group (e.g., -OCH₃, -N(CH₃)₂) | Increase | Decrease | Increase | Increase |
| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Decrease | Increase | Decrease | Decrease |
This table presents the generally expected trends based on electronic effects, which can be quantified and rationalized through computational chemistry.
Future Directions and Emerging Research Avenues
Integration of N-Methylacridan Chemistry into Advanced Functional Materials
The core chemical principle driving the integration of this compound into functional materials is its capacity to act as a highly efficient and reversible redox-active unit. Advanced functional materials, particularly for energy storage and electronics, increasingly rely on organic molecules that can reliably store and transfer charge.
Research is moving towards incorporating this compound and its derivatives into the backbones of polymers and frameworks. The goal is to create materials with tailored electronic properties. For instance, the development of redox-flow batteries and high-performance sodium-ion batteries often involves designing porous covalent organic frameworks (COFs) with high conductivity and reversible redox activity. rsc.orgnih.gov The integration of multiple functional groups into redox-active COFs is a key strategy for designing efficient and stable energy storage devices. nih.gov By embedding the this compound core into such structures, it is possible to harness its electron-donating capabilities to create stable, high-capacity electrode materials. nih.gov The principle is to leverage the this compound moiety to facilitate rapid charge and discharge cycles with minimal degradation, a critical requirement for next-generation batteries. rsc.org
Similarly, redox-active copolymers are being designed for applications like the selective recovery of rare-earth elements through electrochemically-modulated ion exchange. illinois.edu These platforms demonstrate how embedding a redox-active unit, such as the this compound core, can impart electrochemical control over the material's properties, enabling greener and more efficient chemical processes. illinois.edu
Table 1: Potential Integration of this compound in Functional Materials
| Material Type | Chemical Principle / Role of this compound Unit | Potential Application |
|---|---|---|
| Covalent Organic Frameworks (COFs) | Acts as a densely packed, redox-active site for charge storage within a stable, porous framework. nih.govnih.gov | High-capacity anodes/cathodes for sodium-ion or proton batteries. |
| Redox-Active Polymers | Provides a reversible redox center that can be electrochemically switched to control polymer properties like ion affinity. illinois.edu | Electrochemically-controlled ion exchange, sustainable metal recovery. |
| Conductive Polymers | Functions as an electron-donating dopant or a key part of the polymer backbone to enhance conductivity and stability. | Organic electronics, antistatic coatings, sensors. |
| Photocatalytic Membranes | Serves as an immobilized photocatalyst for carrying out organic transformations in continuous flow systems. | Green chemistry synthesis, water purification. |
Exploration of this compound in Novel Catalytic Cycles
While this compound is well-established in photoredox catalysis, its potential extends to more complex and novel catalytic cycles. A significant emerging area is metallaphotoredox catalysis , which merges photoredox catalysis with transition metal catalysis. princeton.edu In these systems, the excited this compound can engage with a transition metal center (e.g., nickel, copper, palladium) to access unique reactivity modes. princeton.edunih.gov This dual catalytic approach can facilitate challenging bond formations, such as C-C and C-heteroatom cross-couplings, under remarkably mild conditions. nih.gov
Future research will likely focus on pairing this compound with earth-abundant metal catalysts to develop more sustainable and cost-effective synthetic methods. Another frontier is the development of catalytic cycles that use this compound for energy-transfer catalysis, where it sensitizes a reaction partner without a net electron transfer, opening pathways to different products.
Furthermore, novel catalytic systems are being designed where the oxidized form of the this compound core, the N-methylacridinium ion, participates in photocatalytic oxygenation reactions. For example, it can act as a photoredox catalyst in conjunction with a cobalt redox co-catalyst, using water as the oxygen source to functionalize alkenes. researchgate.net This represents a departure from typical reductive cycles and highlights the versatility of the acridan/acridinium (B8443388) redox couple.
Table 2: Emerging Catalytic Concepts for this compound
| Catalytic Concept | Mechanism | Potential Transformation |
|---|---|---|
| Metallaphotoredox Catalysis | This compound (photocatalyst) alters the oxidation state of a transition metal catalyst (e.g., Ni, Cu) to drive its catalytic cycle. princeton.edu | Cross-electrophile couplings, C(sp³)-C(sp²) bond formation. nih.gov |
| Oxygenation/Oxidation Cycles | The oxidized N-methylacridinium ion acts as a photo-oxidant, often paired with a co-catalyst, to introduce oxygen into substrates. researchgate.net | Alkene epoxidation, alcohol oxidation using water or air as the oxidant. |
| Energy Transfer Catalysis | Excited-state this compound transfers energy (not an electron) to a substrate, activating it for subsequent reactions. | [2+2] cycloadditions, isomerization reactions. |
| Asymmetric Catalysis | Chiral derivatives of this compound are used to induce enantioselectivity in photoredox-mediated reactions. | Enantioselective alkylation and arylation reactions. |
Development of Advanced Spectroscopic Probes based on this compound Mechanisms
The distinct photophysical properties of this compound derivatives make them excellent candidates for advanced spectroscopic probes and sensors. The core principle involves designing molecules where a specific chemical event (e.g., binding to an analyte, a change in local environment) triggers a measurable change in the fluorescence or phosphorescence of the this compound core.
One emerging application is in the development of probes that function via a photochemical reaction-based afterglow system. researchgate.net For instance, a (9-(2-adamantylidene)-N-methylacridan) derivative demonstrates how the reversible formation of excited states can be harnessed. researchgate.net Such systems could be engineered to detect specific reactive oxygen species or biomolecules, with the "afterglow" providing a clear, time-gated signal that minimizes background interference. The high electron-donating ability of the this compound scaffold can be modulated by analyte interaction, leading to highly sensitive turn-on or turn-off fluorescent responses.
Future work will focus on creating this compound-based probes with enhanced specificity and sensitivity for applications in biological imaging, environmental monitoring, and diagnostics. This includes designing probes that respond to changes in pH, ion concentration, or enzymatic activity with a distinct optical signal.
Synergistic Experimental and Computational Approaches for Comprehensive Mechanistic Understanding
To unlock the full potential of this compound, a deep and precise understanding of its reaction mechanisms is essential. Modern chemical research increasingly relies on a synergistic approach that combines experimental investigation with high-level computational modeling. mdpi.comdoi.org This dual strategy provides insights that neither approach could achieve alone.
Experimental techniques such as transient absorption spectroscopy, cyclic voltammetry, and time-resolved fluorescence provide macroscopic data on reaction rates, redox potentials, and excited-state lifetimes. mdpi.com These experiments quantify the real-world performance of an this compound-based system.
Complementing this, computational methods, particularly Density Functional Theory (DFT), offer a molecular-level picture of the process. nih.govdoi.org DFT calculations can elucidate the geometries of transition states, predict reaction energy barriers, map out potential energy surfaces, and explain the electronic factors that govern reactivity. researchgate.net For example, computational studies can reveal how substituent effects on the acridan ring tune its redox potential or how it interacts with a substrate within a catalyst's active site. fudutsinma.edu.ng This detailed mechanistic insight is crucial for the rational design of next-generation catalysts and materials based on the this compound scaffold.
Table 3: Complementary Roles of Experimental and Computational Methods
| Methodology | Techniques | Information Provided |
|---|---|---|
| Experimental | Cyclic Voltammetry, UV-Vis Spectroscopy, NMR, Transient Absorption Spectroscopy, X-ray Crystallography. mdpi.comresearchgate.net | Redox potentials, absorption/emission wavelengths, reaction kinetics, product identification, solid-state structure. |
| Computational | Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), Molecular Dynamics (MD). nih.govdoi.org | Transition state structures, reaction energy profiles, orbital energies (HOMO/LUMO), excited-state properties, non-covalent interactions. |
Q & A
Q. What experimental protocols ensure reproducible synthesis of N-Methylacridan with high purity?
- Methodological Answer : To achieve reproducible synthesis, follow these steps:
Precise stoichiometric control : Use calibrated equipment to measure reactants (e.g., acridan and methylating agents) and maintain inert conditions to prevent side reactions .
Purification : Employ column chromatography or recrystallization with solvents like dichloromethane/hexane mixtures, monitoring purity via TLC .
Characterization : Confirm structure using (e.g., methyl proton signals at δ 2.8–3.1 ppm) and high-resolution mass spectrometry (HRMS). Cross-validate with IR spectroscopy for functional groups (e.g., C-N stretches at ~1350 cm) .
- Key Data : Published protocols report yields of 70–85% under optimized conditions .
Q. Which analytical techniques are optimal for assessing N-Methylacridan’s stability under varying pH and temperature?
- Methodological Answer :
- Stability assays :
UV-Vis spectroscopy : Monitor absorbance changes at λ (e.g., 360 nm) over time in buffers (pH 2–12) and temperatures (25–60°C) .
HPLC : Quantify degradation products using a C18 column and acetonitrile/water gradient .
Kinetic analysis : Apply Arrhenius equations to calculate degradation rate constants and shelf-life predictions .
- Critical Consideration : Include control experiments with antioxidants (e.g., BHT) to isolate oxidation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for N-Methylacridan across studies?
- Methodological Answer :
- Step 1 : Cross-reference databases (e.g., SciFinder, Reaxys) to identify solvent- or instrument-dependent variations (e.g., deuterated solvents shifting NMR peaks) .
- Step 2 : Replicate disputed experiments using standardized conditions (e.g., 400 MHz NMR, CDCl) and publish raw data in supplementary materials .
- Step 3 : Perform meta-analysis using statistical tools (e.g., ANOVA) to assess inter-laboratory variability .
- Example : Discrepancies in methyl signals (δ 38–42 ppm) may arise from paramagnetic impurities; repurification with Chelex resin can mitigate this .
Q. What strategies optimize N-Methylacridan’s reactivity in multi-component catalytic systems?
- Methodological Answer :
- Experimental Design :
Screening : Use Design of Experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity) and identify synergistic effects .
In situ monitoring : Employ Raman spectroscopy to track intermediate formation during reactions .
- Data Interpretation : Compare turnover frequencies (TOF) with DFT-calculated activation energies to validate mechanistic hypotheses .
- Case Study : In Suzuki-Miyaura couplings, N-Methylacridan’s electron-donating methyl group enhances Pd catalyst stability, improving yields by 15–20% .
Q. How should researchers integrate N-Methylacridan’s photophysical properties into broader studies on organic semiconductors?
- Methodological Answer :
- Collaborative Framework :
Literature synthesis : Systematically review charge-carrier mobility data (e.g., hole/electron mobility ratios) from journals like Advanced Materials .
Comparative analysis : Use Gaussian software to model HOMO-LUMO gaps and correlate with experimental cyclic voltammetry results .
- Validation : Partner with computational chemists to align empirical findings with theoretical predictions, addressing gaps in structure-property relationships .
Methodological Best Practices
- Data Quality : Always cite primary sources (e.g., peer-reviewed journals) over vendor-supplied data .
- Ethical Compliance : Disclose synthetic modifications and negative results to avoid publication bias .
- Reproducibility : Archive raw spectra and chromatograms in open-access repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
